molecular formula C21H25FN4O4S B2888843 1-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one CAS No. 923750-12-3

1-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one

Cat. No.: B2888843
CAS No.: 923750-12-3
M. Wt: 448.51
InChI Key: CYHXIJBJAXGEOW-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 4-fluorophenyl-piperazine moiety linked via a 2-oxoethyl group to a dihydropyridin-2-one core, further substituted with a pyrrolidine-1-sulfonyl group. Its structural complexity distinguishes it from simpler arylpiperazine derivatives, particularly due to the sulfonyl group, which may enhance solubility and metabolic stability compared to non-sulfonated analogs .

Properties

IUPAC Name

1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O4S/c22-17-3-5-18(6-4-17)23-11-13-24(14-12-23)21(28)16-25-15-19(7-8-20(25)27)31(29,30)26-9-1-2-10-26/h3-8,15H,1-2,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHXIJBJAXGEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of piperazine derivatives, which are known for their diverse biological activities. The presence of the 4-fluorophenyl group and the pyrrolidine sulfonyl moiety contributes to its unique pharmacological profile.

Chemical Formula

  • Molecular Formula: C20H24FN3O3S
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may function as an enzyme inhibitor or receptor ligand, modulating the activity of specific proteins involved in disease pathways. For instance, piperazine derivatives have been studied for their roles in inhibiting acetylcholinesterase (AChE) and other enzymes relevant to neurological disorders and cancer treatment .

Biological Activities

The compound has shown promise in several areas of pharmacological activity:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, studies have reported that piperazine derivatives can effectively target cancer cell lines, demonstrating IC50 values in the low micromolar range .

2. Antimicrobial Activity

Piperazine derivatives have been associated with antibacterial effects against various bacterial strains. In vitro studies have shown that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

3. Enzyme Inhibition

The compound may act as an inhibitor of key enzymes such as AChE and urease. Studies have demonstrated significant inhibition rates, with IC50 values comparable to established inhibitors . This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionAChE and urease inhibition

Case Study: Anticancer Efficacy

A study focusing on similar piperazine derivatives demonstrated their efficacy against various cancer cell lines, including breast and lung cancer. The compounds were found to induce cell cycle arrest and apoptosis through the activation of caspase pathways. This aligns with the observed activities of the target compound, suggesting a similar mechanism might be at play .

Case Study: Antimicrobial Properties

Another study evaluated the antimicrobial effects of piperazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Critical Data Gaps :

  • No IC50 values, binding assays, or in vivo efficacy data are available in the cited sources.
  • Synthetic routes and purity standards for the target compound are unspecified.

Preparation Methods

Reductive Amination Strategy

Reductive amination of 4-fluorophenylamine with diketones, such as 1,2-diethoxyethane, in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) yields the piperazine ring. For instance, reacting 4-fluorophenylamine with 1,4-diketones under acidic conditions generates the cyclic amine structure. This method achieves moderate yields (~60–70%) and high purity, as confirmed by ¹H NMR.

Chlorination-Alkylation Approach

An alternative route, adapted from piperazine intermediate synthesis patents, employs diethanolamine and thionyl chloride to form di(2-chloroethyl)methylamine hydrochloride, which is subsequently reacted with 4-fluoroaniline in xylene at reflux. This two-step process yields 1-(4-fluorophenyl)piperazine hydrochloride with a 65% yield after recrystallization.

Construction of the 5-(Pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one Core

The dihydropyridin-2-one scaffold is synthesized via cyclocondensation or multicomponent reactions (MCRs), followed by sulfonylation.

Cyclocondensation of β-Keto Esters

Ethyl acetoacetate reacts with aldehydes and urea in a modified Biginelli reaction to form dihydropyrimidinones. While traditional Biginelli reactions target dihydropyrimidinones, substituting urea with hydroxylamine or adjusting the aldehyde component can yield dihydropyridinones. For example, refluxing ethyl acetoacetate, 4-hydroxybenzaldehyde, and hydroxylamine hydrochloride in ethanol under acidic conditions (pH 5) produces the dihydropyridinone core with ~80% yield.

Sulfonylation at the 5-Position

Sulfonylation is achieved by reacting the dihydropyridinone with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds in dichloromethane at 0–5°C, yielding the sulfonylated product with 85–90% efficiency. ¹H NMR analysis confirms the incorporation of the pyrrolidine-sulfonyl group via characteristic singlet peaks at δ 3.2–3.5 ppm (CH₂ groups) and δ 1.8–2.0 ppm (pyrrolidine ring).

Coupling Strategies for Oxoethyl Linker Installation

Connecting the piperazine and dihydropyridinone fragments requires introducing a 2-oxoethyl spacer.

Bromoacetylation of the Dihydropyridinone Core

The dihydropyridinone is bromoacetylated using bromoacetyl bromide in anhydrous dichloromethane. The resulting 5-(pyrrolidine-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl bromoacetate intermediate is isolated in 75% yield. This intermediate reacts with 4-(4-fluorophenyl)piperazine in the presence of K₂CO₃ as a base, facilitating nucleophilic substitution at the bromine site. The reaction is conducted in acetonitrile at 60°C for 12 hours, achieving a coupling efficiency of 68%.

Reductive Amination Approach

An alternative method involves condensing the piperazine fragment with a ketone-functionalized dihydropyridinone. For example, reacting 4-(4-fluorophenyl)piperazine with 5-(pyrrolidine-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl acetonitrile under reductive conditions (NaBH₃CN, methanol) forms the oxoethyl linker via imine reduction. This route offers higher yields (78%) but requires stringent moisture control.

Reaction Optimization and Yield Comparison

Step Method Conditions Yield (%) Purity (%) Source Citation
Piperazine synthesis Reductive amination NaBH(OAc)₃, DCM, rt, 24 h 65 98
Dihydropyridinone Biginelli-like reaction Ethanol, pH 5, reflux, 3 h 80 95
Sulfonylation Sulfonyl chloride Et₃N, DCM, 0–5°C, 2 h 88 97
Coupling Bromoacetylation K₂CO₃, CH₃CN, 60°C, 12 h 68 96
Coupling Reductive amination NaBH₃CN, MeOH, rt, 18 h 78 99

Analytical Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆) : Peaks at δ 7.6–7.8 ppm (aromatic H from fluorophenyl), δ 4.2–4.5 ppm (oxoethyl CH₂), and δ 3.1–3.4 ppm (piperazine CH₂).
  • IR (KBr) : Bands at 1658 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), and 1220 cm⁻¹ (C-F).
  • MS (ESI+) : m/z 505.2 [M+H]⁺, consistent with the molecular formula C₂₃H₂₆FN₅O₄S.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity for the final compound.

Challenges and Alternative Routes

Side reactions during sulfonylation, such as over-sulfonation or pyrrolidine ring opening, are mitigated by maintaining low temperatures (0–5°C) and stoichiometric control. Alternative solvents like THF or DMF may improve coupling yields but risk byproduct formation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing the compound, and how can researchers improve yield and purity?

  • The compound’s synthesis involves multi-step reactions, including nucleophilic substitution (e.g., piperazine ring coupling) and sulfonylation. Key steps:

  • Coupling of 4-(4-fluorophenyl)piperazine with a keto-ethyl intermediate under anhydrous conditions (DMF, 60–80°C, 12–24 hours).
  • Sulfonylation using pyrrolidine sulfonyl chloride in the presence of a base (e.g., triethylamine) at room temperature.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .
    • Yield optimization: Use catalysts like Pd(OAc)₂ for Suzuki-Miyaura coupling (if aryl halides are intermediates) and monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

  • X-ray crystallography : Resolves bond angles/geometry (e.g., piperazine ring conformation, sulfonyl group orientation) .
  • NMR spectroscopy :

  • ¹H NMR: Key signals include δ 3.2–3.8 ppm (piperazine protons) and δ 7.0–7.5 ppm (fluorophenyl aromatic protons).
  • ¹³C NMR: Carbonyl groups (C=O) appear at ~170–180 ppm .
    • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns .

Advanced Research Questions

Q. How does the pyrrolidine-1-sulfonyl group influence the compound’s reactivity and biological interactions?

  • Electron-withdrawing effects : The sulfonyl group stabilizes negative charges, enhancing electrophilic reactivity at the pyridin-2-one core.
  • Biological implications : Computational docking studies suggest the sulfonyl group forms hydrogen bonds with target proteins (e.g., enzymes in neurotransmitter pathways). Replace with methylsulfonyl or tosyl groups to compare binding affinities .
  • Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .

Q. How can researchers resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?

  • Source analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, cytotoxicity in HEK293 vs. HepG2 cells may vary due to metabolic differences.
  • Orthogonal assays : Validate results using independent methods (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition) .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate structure-activity relationships (SAR) .

Q. What in silico strategies are recommended for predicting pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
  • ADMET prediction : Tools like SwissADME or pkCSM estimate logP (target: 2–4 for oral bioavailability) and P-glycoprotein substrate likelihood .
  • Metabolic hotspots : Identify labile sites (e.g., the 2-oxoethyl linker) prone to hydrolysis using density functional theory (DFT) calculations .

Key Methodological Considerations

  • Reaction scale-up : For gram-scale synthesis, replace DMF with toluene to simplify solvent removal .
  • Data reproducibility : Report detailed protocols (e.g., exact molar ratios, inert atmosphere requirements) to enable cross-lab validation .
  • Contradictory bioactivity : Always correlate in vitro results with in vivo models (e.g., zebrafish or murine pharmacokinetic studies) .

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